An In-Depth Technical Guide to 4-Chloro-N,N-dimethylpyrimidin-2-amine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 4-Chloro-N,N-dimethylpyrimidin-2-amine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N,N-dimethylpyrimidin-2-amine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an activating dimethylamino group at the 2-position, makes it a versatile substrate for a variety of chemical transformations. The pyrimidine core is a common motif in numerous biologically active compounds, including approved drugs for oncology and other therapeutic areas.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this important intermediate, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The unique arrangement of the chloro, dimethylamino, and pyrimidine ring nitrogen atoms dictates the compound's reactivity. The electron-donating dimethylamino group at C2 and the ring nitrogens influence the electron density of the pyrimidine ring, while the chlorine atom at C4 serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions.
Table 1: Physicochemical Properties of 4-Chloro-N,N-dimethylpyrimidin-2-amine
| Property | Value | Source(s) |
| CAS Number | 23631-02-9 | [5][6] |
| Molecular Formula | C₆H₈ClN₃ | [5] |
| Molecular Weight | 157.6 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Boiling Point | 248.9 ± 32.0 °C (Predicted) | [5][6] |
| Flash Point | 38 °C | [5] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 3.83 ± 0.10 (Predicted) | [6] |
| SMILES | CN(C)C1=NC=CC(=N1)Cl | [5] |
Synthesis and Manufacturing
A common laboratory-scale synthesis involves the reaction of 2,4-dichloropyrimidine with dimethylamine. The regioselectivity of this reaction can be controlled by carefully managing the reaction conditions. While the C4 position is generally more reactive towards nucleophilic attack in dichloropyrimidines, the reaction with dimethylamine can yield a mixture of isomers.[6][7]
Example Synthetic Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol describes a common method for synthesizing 4-Chloro-N,N-dimethylpyrimidin-2-amine, which may result in the formation of its isomer, 2-chloro-N,N-dimethylpyrimidin-4-amine. Subsequent purification is necessary to isolate the desired product.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), slowly add an aqueous solution of dimethylamine (approx. 2.0-2.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous phase multiple times with an organic solvent like chloroform (CHCl₃) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude mixture of isomers using column chromatography on silica gel to separate 4-chloro-N,N-dimethylpyrimidin-2-amine from 2-chloro-N,N-dimethylpyrimidin-4-amine.[6]
Chemical Reactivity and Derivatization
The C4-chloro substituent is the primary site of reactivity, making it an ideal handle for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[8]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is readily displaced by a wide range of nucleophiles. This reaction is a cornerstone of pyrimidine chemistry.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[9] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.
-
Scope of Nucleophiles: A variety of nucleophiles can be employed, including:
-
Amines: Both aliphatic and aromatic amines can be used to synthesize substituted aminopyrimidines.[10][11][12] However, aromatic amines are generally less reactive.[11]
-
Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ethers.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 4-Chloro-N,N-dimethylpyrimidin-2-amine is an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents at the C4 position.[8][13][14] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields.[14][15]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the chloropyrimidine and an amine, providing an alternative to classical SNAr for the synthesis of complex aminopyrimidines.[16]
Illustrative Reaction Workflow: Suzuki-Miyaura Coupling
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 4-chloro-N,N-dimethylpyrimidin-2-amine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like sodium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 4-phenyl-N,N-dimethylpyrimidin-2-amine. Confirm the structure using NMR and Mass Spectrometry.[14][15]
Applications in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications, particularly kinase inhibitors used in oncology.[1][3][4] 4-Chloro-N,N-dimethylpyrimidin-2-amine serves as a key intermediate for the synthesis of these complex molecules. The ability to readily modify the C4 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Safety and Handling
-
Hazard Statements: Based on available data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful if inhaled.[6]
-
Precautionary Statements: It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6]
Conclusion
4-Chloro-N,N-dimethylpyrimidin-2-amine is a high-value chemical intermediate with well-defined reactivity. Its utility is primarily centered on the electrophilic nature of the C4 position, which allows for facile displacement of the chloro group via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity, combined with the prevalence of the 2-aminopyrimidine scaffold in pharmaceuticals, establishes it as an essential tool for researchers in drug discovery and synthetic organic chemistry. A thorough understanding of its properties and reaction protocols is key to leveraging its full potential in the synthesis of novel and complex molecular architectures.
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